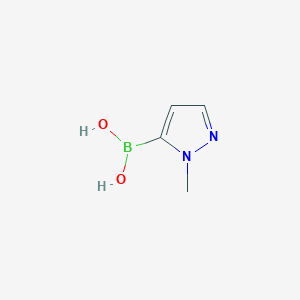

(1-methyl-1H-pyrazol-5-yl)boronic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2-methylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BN2O2/c1-7-4(5(8)9)2-3-6-7/h2-3,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNBKNBEZGLHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457847 | |

| Record name | (1-Methyl-1H-pyrazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720702-41-0 | |

| Record name | (1-Methyl-1H-pyrazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-pyrazol-5-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-methyl-1H-pyrazol-5-yl)boronic acid chemical properties

An In-depth Technical Guide to (1-methyl-1H-pyrazol-5-yl)boronic acid

Introduction

This compound is a heterocyclic organoboron compound widely utilized in organic synthesis. As a member of the boronic acid class, its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] Its stability, ease of preparation, and low toxicity make it a valuable reagent for medicinal chemistry and materials science.[2][3] This document provides a comprehensive overview of its chemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is typically a white to light yellow solid.[4][5] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 720702-41-0 | [6][7][8] |

| Molecular Formula | C₄H₇BN₂O₂ | [7][8] |

| Molecular Weight | 125.92 g/mol | [7][8] |

| Appearance | White to light yellow powder or solid | [4][5] |

| Melting Point | >350 °C | |

| Boiling Point | 323 °C at 760 mmHg | |

| Purity | ≥95% | [8] |

| InChI Key | MGNBKNBEZGLHNF-UHFFFAOYSA-N | [7] |

| SMILES | CN1N=CC=C1B(O)O | [8] |

| Storage | -20°C, sealed, away from moisture | [8] |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the regioselective lithiation of 1-methylpyrazole followed by reaction with a borate ester.[6][9]

Methodology:

-

Dissolve 1-methylpyrazole (0.3 mol) in 500 mL of anhydrous tetrahydrofuran (THF) in a flask equipped for inert atmosphere operation.[6]

-

Cool the solution to -78°C using a dry ice/isopropanol bath.[6]

-

Slowly add n-butyllithium (n-BuLi, 0.40 mol) dropwise to the cooled solution via cannula, maintaining the temperature at -78°C.[6]

-

Stir the reaction mixture at -78°C for 1.5 hours after the addition is complete.[6]

-

Add triisopropyl borate (1.2 mol) to the reaction mixture via cannula.[6]

-

Allow the mixture to warm slowly to 0°C while stirring overnight.[6]

-

Adjust the pH of the mixture to 6 with 1 N hydrochloric acid (HCl) to quench the reaction.[6]

-

Remove the THF under reduced pressure.[6]

-

Extract the remaining aqueous phase with ethyl acetate (2 x 100 mL).[6]

-

Collect the resulting solid by filtration to yield this compound.[6]

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to synthesize substituted pyrazoles.[10][11] This reaction forms a carbon-carbon bond between the pyrazole ring and an aryl or vinyl halide.[1]

General Methodology:

-

To a reaction flask, add the aryl or vinyl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq.), a phosphine ligand (e.g., JohnPhos, 0.2 eq.), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq.).[10][12]

-

Add a suitable solvent system, such as a mixture of THF and water or dioxane and water.[10][12]

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon) at a temperature ranging from 40°C to 100°C for 2 to 24 hours, depending on the substrates.[10][12]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the mixture to room temperature and quench with an aqueous solution (e.g., saturated NH₄Cl).[12]

-

Extract the product with an organic solvent (e.g., EtOAc), wash the combined organic layers with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).[12]

-

Concentrate the solution in vacuo and purify the crude product by flash column chromatography.[12]

The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2]

Applications

The primary utility of this compound is as a building block in organic synthesis. It serves as a crucial intermediate for introducing the 1-methyl-1H-pyrazol-5-yl moiety into more complex molecules.[6][13] This is particularly valuable in:

-

Medicinal Chemistry: For the synthesis of biologically active compounds and novel drug candidates. The pyrazole scaffold is a common feature in many pharmaceuticals.[6][13]

-

Agrochemicals: Used in the development of new agrochemical agents.[13]

-

Materials Science: Its unique electronic properties make it suitable for applications in advanced materials.[13]

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is harmful if swallowed (H302).

-

Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[14] Use in a well-ventilated area or fume hood.[15] Avoid breathing dust.[14] Wash hands and any exposed skin thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a dry, refrigerated (-20°C), and well-ventilated place, away from moisture and incompatible materials like strong oxidizing agents.[8][14][15] Boronic acids can undergo dehydration to form boroxines, so proper storage is critical to maintain purity.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 720702-41-0 | TCI AMERICA [tcichemicals.com]

- 5. (1-Methyl-1H-pyrazol-5-yl)-boronic acid, CasNo.720702-41-0 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 6. (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 [chemicalbook.com]

- 7. This compound | C4H7BN2O2 | CID 11182610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. youtube.com [youtube.com]

- 13. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [smolecule.com]

- 14. fishersci.com [fishersci.com]

- 15. capotchem.com [capotchem.com]

An In-depth Technical Guide to (1-methyl-1H-pyrazol-5-yl)boronic acid

CAS Number: 720702-41-0

This technical guide provides a comprehensive overview of (1-methyl-1H-pyrazol-5-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety protocols.

Physicochemical and Computational Properties

This compound is a solid, yellow compound with the chemical formula C4H7BN2O2.[1] Its stability and versatile reactivity make it a valuable reagent in various chemical transformations.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 720702-41-0 | [2] |

| Molecular Formula | C₄H₇BN₂O₂ | [2][3] |

| Molecular Weight | 125.92 g/mol | [2][3] |

| Physical Form | Solid | |

| Melting Point | >350 °C | |

| Boiling Point | 323 °C at 760 mmHg | |

| Purity | ≥95% | [3] |

| InChI Key | MGNBKNBEZGLHNF-UHFFFAOYSA-N | [2] |

| SMILES | CN1N=CC=C1B(O)O | [3] |

Table 2: Computational Data

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 58.28 Ų | [3] |

| LogP | -1.9001 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a regioselective lithiation of 1-methylpyrazole followed by reaction with a borate ester.[1][4]

Detailed Experimental Protocol

This protocol is based on a general procedure for the synthesis of this compound.[1]

Materials and Reagents:

-

1-methylpyrazole

-

Tetrahydrofuran (THF), anhydrous

-

n-butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Dry ice/isopropanol bath

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A solution of 1-methylpyrazole (0.3 mol) is prepared in 500 mL of anhydrous THF in a flask equipped for stirring under an inert atmosphere.

-

Cooling: The solution is cooled to -78°C using a dry ice/isopropanol bath.[1]

-

Lithiation: n-butyllithium (0.40 mol) is added dropwise to the cooled solution while maintaining the temperature at -78°C. The mixture is then stirred for 1.5 hours at this temperature.[1]

-

Borylation: Triisopropyl borate (1.2 mol) is added to the reaction mixture.[1] The mixture is allowed to slowly warm to 0°C and is stirred overnight.[1]

-

Quenching and Work-up: The reaction is quenched by adjusting the pH to 6 with 1 N HCl.[1]

-

Extraction: The THF is removed under reduced pressure. The remaining aqueous phase is extracted twice with ethyl acetate (100 mL portions).[1]

-

Isolation: The final product is collected as a solid by filtration, yielding this compound.[1]

Diagram 1: Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Research and Development

Pyrazole boronic acids are highly valued in organic chemistry, primarily due to the dual functionality of the pyrazole ring and the boronic acid group. The pyrazole motif is a common feature in medicinal chemistry, while the boronic acid is a key participant in palladium-catalyzed cross-coupling reactions.[5]

Suzuki-Miyaura Coupling

This compound is an essential reagent in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.[5][6] This makes the compound invaluable for constructing drug candidates and advanced materials.[5]

Diagram 2: Suzuki-Miyaura Coupling Pathway

Caption: A diagram showing the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Medicinal Chemistry

This compound serves as a reagent for creating novel inhibitors of signaling pathways. For instance, it has been used in the design and synthesis of new porcupine inhibitors, which feature a fused 3-ring system.[1] The pyrazole core is a well-established scaffold in therapeutic agents, contributing to favorable drug properties.[5] The use of boronic acids in drug design has grown significantly, as they are generally stable, non-toxic, and can improve the pharmacokinetic characteristics of molecules.[7]

Spectroscopic Characterization

While specific spectra for CAS 720702-41-0 are not provided in the search results, characterization would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Based on the structure, the ¹H NMR spectrum would be expected to show signals for the two protons on the pyrazole ring and the methyl group protons. ¹¹B NMR is particularly useful for characterizing boronic acids and their derivatives.[8]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard | Description | Source |

| Pictogram | GHS07 (Harmful) | |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 | [2] |

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[9][10] Avoid breathing dust, fumes, or vapors.[10][11] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10] Wash hands thoroughly after handling.[9][12]

-

Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly sealed and store under an inert atmosphere to protect from moisture.[3][10] Recommended storage temperature is -20°C.[3]

-

Spills: In case of a spill, prevent dust formation.[11] Evacuate personnel and ensure adequate ventilation.[11] Pick up the material without creating dust and place it in a suitable, closed container for disposal.[9][11]

First Aid Measures

-

Eye Contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do.[9] Continue rinsing and seek medical attention if irritation persists.[9][12]

-

Skin Contact: Wash off with plenty of water.[9] If skin irritation occurs, get medical advice.[9][12] Remove and wash contaminated clothing before reuse.[9]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11] Seek medical attention if you feel unwell.[11]

-

Ingestion: Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Consult a physician.[11]

References

- 1. (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 [chemicalbook.com]

- 2. This compound | C4H7BN2O2 | CID 11182610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. CAS 720702-41-0: Boronic acid, (1-methyl-1H-pyrazol-5-yl)- [cymitquimica.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.com [capotchem.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to (1-methyl-1H-pyrazol-5-yl)boronic acid: Structure, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of (1-methyl-1H-pyrazol-5-yl)boronic acid, a key building block in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's structure, molecular weight, physicochemical properties, synthesis, and its significant role in the development of novel therapeutics targeting the Wnt signaling pathway.

Compound Structure and Properties

This compound is a heterocyclic organic compound containing a pyrazole ring substituted with a methyl group and a boronic acid functional group. Its structure is crucial for its reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, making it a valuable reagent in the synthesis of complex organic molecules.

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below. These data are essential for its identification, handling, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₄H₇BN₂O₂ | [1][2][3][4] |

| Molecular Weight | 125.92 g/mol | [1][4][5] |

| CAS Number | 720702-41-0 | [1][3][5] |

| Appearance | White or off-white powder/solid | [2][5] |

| Melting Point | >350 °C | [5] |

| Boiling Point | 323 °C at 760 mmHg | [5] |

| SMILES | OB(O)C1=CC=NN1C | [1][3] |

| InChI Key | MGNBKNBEZGLHNF-UHFFFAOYSA-N | [4][5] |

| Purity | ≥95% | [1][3][5] |

Synthesis Protocol

A general and efficient method for the synthesis of this compound involves the lithiation of 1-methylpyrazole followed by reaction with a borate ester and subsequent hydrolysis.[6]

Materials and Reagents

-

1-methylpyrazole

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Dry ice/isopropanol bath

Experimental Procedure

-

Dissolve 1-methylpyrazole (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/isopropanol bath.

-

Slowly add n-butyllithium (1.3 eq) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1.5 hours.

-

Add triisopropyl borate (4.0 eq) to the reaction mixture.

-

Allow the mixture to slowly warm to 0 °C and stir overnight.

-

Adjust the pH of the mixture to 6 with 1 N HCl.

-

Remove THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Collect the resulting solid by filtration to obtain this compound.[6]

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications in Drug Development: Targeting the Wnt Signaling Pathway

This compound serves as a crucial intermediate in the synthesis of inhibitors targeting Porcupine (PORCN), a membrane-bound O-acyltransferase.[6] PORCN plays a pivotal role in the Wnt signaling pathway by catalyzing the palmitoylation of Wnt proteins, a post-translational modification essential for their secretion and subsequent biological activity.[1][7]

Dysregulation of the Wnt signaling pathway is implicated in the pathogenesis of various cancers.[1][7] By inhibiting PORCN, the secretion of Wnt ligands is blocked, thereby attenuating the oncogenic signaling cascade. This makes PORCN an attractive therapeutic target for the development of novel anti-cancer agents.[1][7]

The diagram below depicts the canonical Wnt signaling pathway and the role of Porcupine.

Caption: The Wnt/Porcupine signaling pathway.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug discovery professionals. Its well-defined structure and reactivity, coupled with a straightforward synthesis, make it an important tool in the construction of complex bioactive molecules. Its application in the development of Porcupine inhibitors highlights its significance in targeting the Wnt signaling pathway for cancer therapy. This guide provides foundational knowledge to support further research and application of this compound in the advancement of new therapeutic agents.

References

- 1. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulating Wnt signaling at the root: Porcupine and Wnt acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C4H7BN2O2 | CID 11182610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Precise Regulation of Porcupine Activity Is Required for Physiological Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The use of porcupine inhibitors to target Wnt-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-methyl-1H-pyrazole-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a common and effective synthetic pathway for 1-methyl-1H-pyrazole-5-boronic acid, a valuable building block in medicinal chemistry and drug development. The protocol detailed herein is based on the lithiation of 1-methylpyrazole followed by borylation.

Core Synthesis Pathway

The synthesis of 1-methyl-1H-pyrazole-5-boronic acid is typically achieved through a two-step process commencing with the deprotonation of 1-methylpyrazole at the C5 position using a strong base, followed by quenching the resulting lithiated intermediate with a borate ester. Subsequent hydrolysis yields the desired boronic acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 1-methyl-1H-pyrazole-5-boronic acid.

| Parameter | Value |

| Starting Material | 1-methylpyrazole |

| Reagents | n-Butyllithium (n-BuLi), Triisopropyl borate |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to 0 °C |

| Reaction Time | 1.5 hours at -78 °C, then overnight warming |

| Yield | 100% |

| Product Form | Yellow solid |

Experimental Protocol

This section provides a detailed methodology for the synthesis of 1-methyl-1H-pyrazole-5-boronic acid.

Materials:

-

1-methylpyrazole (25 mL, 0.3 mol)

-

Tetrahydrofuran (THF), anhydrous (500 mL)

-

n-Butyllithium (n-BuLi) in hexanes (140 mL, 0.40 mol)

-

Triisopropyl borate (280 mL, 1.2 mol)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Dry ice/isopropanol bath

Procedure:

-

A solution of 1-methylpyrazole (25 mL, 0.3 mol) in 500 mL of anhydrous tetrahydrofuran (THF) is prepared in a suitable reaction vessel.

-

The solution is cooled to -78 °C using a dry ice/isopropanol bath.

-

n-Butyllithium (140 mL, 0.40 mol) is added dropwise to the cooled solution via cannula, ensuring the temperature remains at -78 °C.

-

The reaction mixture is stirred at -78 °C for 1.5 hours.

-

Triisopropyl borate (280 mL, 1.2 mol) is then added to the reaction mixture via cannula.

-

The reaction is allowed to slowly warm to 0 °C while stirring overnight.

-

The reaction is quenched by adjusting the pH of the mixture to 6 with 1 N hydrochloric acid (HCl).

-

The THF is removed under reduced pressure.

-

The remaining aqueous phase is extracted with ethyl acetate (2 x 100 mL).

-

The product is collected by filtration as a solid.[1]

Synthesis Pathway Visualization

The following diagram illustrates the key steps in the synthesis of 1-methyl-1H-pyrazole-5-boronic acid.

Caption: Synthesis of 1-methyl-1H-pyrazole-5-boronic acid.

References

A Technical Guide to Pyrazole Boronic Acid Derivatives: Synthesis, Properties, and Applications in Drug Discovery

Introduction

Pyrazole boronic acid derivatives have emerged as a pivotal class of chemical intermediates in modern drug discovery and medicinal chemistry.[1][2] The unique combination of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, and the boronic acid functional group bestows these molecules with versatile properties. The pyrazole scaffold is a "privileged" structure found in numerous biologically active compounds and approved pharmaceuticals, often contributing to enhanced metabolic stability and target binding affinity.[3][4][5] Simultaneously, the boronic acid moiety, particularly when stabilized as a pinacol ester, serves as a key substrate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the efficient construction of complex molecular architectures.[2][6] This guide provides a comprehensive review of the synthesis, characterization, and application of these valuable compounds for professionals in pharmaceutical research and development.

Synthesis of Pyrazole Boronic Acid Derivatives

The synthesis of pyrazole boronic acid derivatives can be achieved through several strategic pathways, often involving the introduction of the boron moiety onto a pre-existing pyrazole ring or the construction of the pyrazole ring on a boron-containing precursor.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-4-Boronic Acid Pinacol Ester via Palladium-Catalyzed Cross-Coupling

This method, adapted from patent literature, details a common route starting from a halogenated pyrazole.[7]

-

Reaction Setup: In a reaction vessel, 1-Boc-4-halogenopyrazole and pinacol diboron are dissolved in a solution of an alkali metal weak acid salt (e.g., potassium carbonate) in a solvent system such as dioxane and water.[7]

-

Catalysis: A palladium catalyst, for instance, Pd(dppf)Cl₂, is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.[7] This step yields the intermediate, 1-Boc-4-pyrazole pinacol borate.

-

Deprotection: The Boc-protected intermediate is heated to a molten state (approximately 180 °C) until gas evolution ceases, indicating the removal of the Boc protecting group.[7]

-

Purification: After cooling to room temperature, petroleum ether is added to the crude product. The mixture is stirred, and the resulting solid is collected by filtration and dried to yield pure pyrazole-4-boronic acid pinacol ester.[7] The reported yield for this final step is approximately 80.2%.[7]

Protocol 2: Synthesis of 1-Methyl-1H-pyrazole-3-boronic acid Pinacol Ester

This two-step process involves diazotization followed by a lithium-halogen exchange and borylation.[8]

-

Step 1 (Diazotization): N-methyl-3-aminopyrazole undergoes a diazotization reaction to synthesize 3-iodo-1-methyl-1H-pyrazole.[8]

-

Step 2 (Borylation): The 3-iodo-1-methyl-1H-pyrazole is used as the starting material. n-Butyllithium (n-BuLi) is utilized as the base to perform a lithium-halogen exchange at low temperature (e.g., -78 °C) in an anhydrous solvent like THF. Isopropoxyboronic acid pinacol ester is then added as the boron source to yield the final product, 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.[8] This method avoids the formation of isomers that can occur in other methylation strategies.[8]

Caption: General workflow for the synthesis of Pyrazole-4-Boronic Acid Pinacol Ester.

Physicochemical Properties and Characterization

The proper characterization and understanding of physicochemical properties are critical for the application of these derivatives in synthesis and biological screening.

Table 1: Physicochemical Properties of 1H-Pyrazole-4-boronic acid

| Property | Value | Reference |

| CAS Number | 763120-58-7 | [6][9] |

| Molecular Formula | C₃H₅BN₂O₂ | [6][9] |

| Molecular Weight | 111.90 g/mol | [6][9] |

| Appearance | White to light orange to green powder | [6] |

| Melting Point | 146-151 °C | [9] |

| Purity | ≥95.0% | [9] |

| Storage | 2 - 8 °C | [6][9] |

Characterization Data

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is a fundamental tool for structural confirmation. For pyrazole-4-boronic acid pinacol ester, characteristic signals are observed.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of pyrazole boronic acid derivatives is as versatile building blocks in the synthesis of complex organic molecules for pharmaceutical R&D.[2][6]

Suzuki-Miyaura Cross-Coupling

The boronic acid group is an ideal functional handle for the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.[2] This allows for the precise and efficient coupling of the pyrazole scaffold to various aryl or heteroaryl systems, which is a common strategy in the development of kinase inhibitors and other targeted therapies.[6][11]

Caption: Pyrazole boronic acids as key reagents in Suzuki coupling for drug synthesis.

Enzyme Inhibition

Boronic acids are known to act as inhibitors for various enzymes, particularly serine proteases.[12] While much of the literature focuses on the broader pyrazole class, the inclusion of a boronic acid moiety introduces a functional group capable of forming reversible covalent bonds with active site residues, making these derivatives promising candidates for enzyme-targeted drug design.[12] The pyrazole core itself is present in numerous enzyme inhibitors, including inhibitors of Janus kinases (JAKs), Aurora kinases, and carbonic anhydrases.[11][13]

Biological Activity of Pyrazole Derivatives

While specific quantitative biological data for pyrazole boronic acid derivatives is not extensively detailed in general review literature, the pyrazole scaffold is a cornerstone of many potent therapeutic agents. The data below for various pyrazole derivatives illustrates the biological potential of the core structure.

Table 2: Selected Biological Activities of Pyrazole Derivatives (Non-Boronic Acid)

| Compound Class | Target/Activity | IC₅₀ / Kᵢ Value | Reference |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-2 Inhibitory Activity | IC₅₀ = 0.01 µM | [14] |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative | 5-LOX Inhibitory Activity | IC₅₀ = 1.78 µM | [14] |

| Tetrahydrothiochromeno[4,3-c]pyrazole derivatives | Anticancer (MGC-803 cell line) | IC₅₀ = 15.43 µM | [14] |

| Pyrazole Schiff bases containing azo groups | Anticancer (A-549 cell line) | IC₅₀ = 3.22 µM | [14] |

| Novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid | Anticancer (HCT116 cell line) | IC₅₀ = 1.1 µM | [15] |

| Various Pyrazole Derivatives | Carbonic Anhydrase I (hCA I) | Kᵢ = 5.13 - 16.9 nM | [13] |

| Various Pyrazole Derivatives | Carbonic Anhydrase II (hCA II) | Kᵢ = 11.77 - 67.39 nM | [13] |

This data highlights the broad therapeutic potential of the pyrazole scaffold against cancer, inflammation, and other conditions. The synthesis of boronic acid versions of these potent molecules represents a logical next step for developing novel drug candidates with potentially unique mechanisms of action.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. ijrpr.com [ijrpr.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 6. chemimpex.com [chemimpex.com]

- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 8. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]

- 9. 1H-Pyrazole-4-boronic acid = 95.0 763120-58-7 [sigmaaldrich.com]

- 10. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical characteristics of (1-methyl-1H-pyrazol-5-yl)boronic acid

An In-depth Technical Guide to (1-methyl-1H-pyrazol-5-yl)boronic acid

Introduction

This compound, with CAS number 720702-41-0, is a heterocyclic organoboron compound.[1][2] It serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry and materials science. The pyrazole moiety is a common scaffold in many biologically active molecules, and the boronic acid group facilitates versatile carbon-carbon bond formation through reactions like the Suzuki-Miyaura cross-coupling.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Physical and Chemical Characteristics

This compound is typically a white to light yellow solid.[5][6] It is essential to store the compound in a sealed container, away from moisture, and at low temperatures (typically -20°C) to prevent degradation.[1]

Core Physical and Chemical Properties

The fundamental properties of the compound are summarized below.

| Property | Value | Reference |

| CAS Number | 720702-41-0 | [1][2] |

| Molecular Formula | C₄H₇BN₂O₂ | [1][2] |

| Molecular Weight | 125.92 g/mol | [1][2] |

| Appearance | White to light yellow solid/powder | [5][6] |

| Melting Point | >350 °C | |

| Boiling Point | 323 °C at 760 mmHg | |

| Purity | ≥95% | [1] |

| Storage | -20°C, sealed, away from moisture | [1] |

Computed Chemical Descriptors

Computational data provides further insight into the molecule's behavior and properties.

| Descriptor | Value | Reference |

| InChI | 1S/C4H7BN2O2/c1-7-4(5(8)9)2-3-6-7/h2-3,8-9H,1H3 | [2] |

| SMILES | OB(O)C1=CC=NN1C | [1] |

| Topological Polar Surface Area (TPSA) | 58.28 Ų | [1] |

| LogP | -1.9001 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 1 | [1] |

Reactivity and Applications

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][7] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.[3][4] The pyrazole boronic acid acts as a key building block for introducing the 1-methyl-1H-pyrazol-5-yl moiety into larger molecules.[3]

The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the regioselective lithiation of 1-methylpyrazole followed by quenching with a borate ester.[8][9][10]

Caption: General workflow for the synthesis of the target compound.

Detailed Protocol:

-

Dissolve 1-methylpyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF).[8]

-

Cool the solution to -78°C using a dry ice/isopropanol bath.[8]

-

Slowly add n-butyllithium (n-BuLi, ~1.3 eq) dropwise to the cooled solution.[8]

-

Stir the reaction mixture at -78°C for 1.5 hours to ensure complete lithiation.[8]

-

Add triisopropyl borate (~4.0 eq) to the mixture.[8]

-

Allow the reaction to slowly warm to 0°C while stirring overnight.[8]

-

Quench the reaction by adjusting the pH to 6 with 1 N hydrochloric acid (HCl).[8]

-

Remove the THF under reduced pressure.[8]

-

Extract the remaining aqueous phase with ethyl acetate.[8]

-

The product can be collected as a solid by filtration.[8]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for using the title compound in a cross-coupling reaction.

-

Reactants Setup : In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.5-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃ with a suitable phosphine ligand), and a base (e.g., K₃PO₄, K₂CO₃).[7][11][12]

-

Solvent Addition : Add a solvent system, often a mixture of an organic solvent (like dioxane, THF, or toluene) and water.[7][12]

-

Reaction Conditions : Heat the mixture, typically between 60°C and 100°C, and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).[7]

-

Workup : After cooling, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over a drying agent (e.g., MgSO₄), and concentrate it under reduced pressure.[13]

-

Purification : Purify the crude product using column chromatography to obtain the desired coupled product.

Spectroscopic Analysis

-

¹H NMR : The spectrum would be expected to show distinct signals for the two pyrazole ring protons and a singlet for the N-methyl group.[14] The boronic acid protons (B(OH)₂) may appear as a broad singlet.

-

¹³C NMR : Signals corresponding to the carbon atoms of the pyrazole ring and the methyl group would be observed. The carbon atom attached to the boron atom would also be present.[15][16]

-

¹¹B NMR : For boronic acids and their esters, the ¹¹B NMR chemical shift typically appears in a characteristic range, often between +20 to +35 ppm, indicating a three-coordinate boron atom.[14][17]

-

Mass Spectrometry : Mass spectrometry can confirm the molecular weight.[14] Boronic acids can be challenging to analyze directly and are often derivatized or analyzed using specific LC-MS methods to prevent dehydration and the formation of boroxine anhydrides.[18][19]

Safety Information

This compound is associated with several hazard classifications.

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Codes |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 |

Data sourced from Sigma-Aldrich and PubChem.[2]

Logical Relationships and Derivatives

Boronic acids are often converted into more stable derivatives, such as pinacol esters, for easier handling, purification, and storage. These esters are readily used in cross-coupling reactions, sometimes with improved performance.

Caption: Relationship between the boronic acid and its pinacol ester derivative.

Conclusion

This compound is a key synthetic intermediate with well-defined physical properties and versatile chemical reactivity. Its primary utility in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for constructing complex molecules in drug discovery and materials science. Proper handling and storage are crucial to maintain its integrity. The provided protocols for its synthesis and application offer a solid foundation for its use in a research and development setting.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C4H7BN2O2 | CID 11182610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 720702-41-0 | TCI AMERICA [tcichemicals.com]

- 6. (1-Methyl-1H-pyrazol-5-yl)-boronic acid, CasNo.720702-41-0 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [smolecule.com]

- 15. mdpi.com [mdpi.com]

- 16. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

An In-depth Technical Guide to (1-Methyl-1H-pyrazol-5-yl)boronic Acid and its Anhydride Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-1H-pyrazol-5-yl)boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its stable five-membered pyrazole ring, coupled with the reactive boronic acid moiety, makes it a valuable reagent for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its corresponding anhydride, the tris(1-methyl-1H-pyrazol-5-yl)boroxine. Detailed experimental protocols, tabulated quantitative data, and visualizations of its application in targeting the Wnt signaling pathway are presented to serve as a practical resource for researchers in drug discovery and development.

Introduction

Heterocyclic compounds are foundational scaffolds in a vast number of pharmaceuticals. Among them, pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The incorporation of a boronic acid functional group onto the pyrazole ring, specifically forming this compound, provides a powerful tool for medicinal chemists. This reagent is particularly effective in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a high degree of precision and functional group tolerance.[1]

A key application of this compound is in the synthesis of Porcupine (PORCN) inhibitors.[2] PORCN is a membrane-bound O-acyltransferase that plays a crucial role in the secretion of Wnt signaling proteins.[3] Dysregulation of the Wnt pathway is implicated in numerous cancers, making PORCN an attractive therapeutic target.[4] Small molecule inhibitors of PORCN, such as LGK974, have shown promise in preclinical and clinical studies for treating Wnt-driven cancers.[5][6]

This guide will delve into the chemical characteristics of this compound, its equilibrium with its anhydride form, and its practical application in the synthesis of bioactive molecules.

Chemical and Physical Properties

This compound is a white to off-white solid. Like many boronic acids, it can exist in equilibrium with its cyclic trimeric anhydride, a boroxine. This equilibrium is influenced by factors such as concentration, temperature, and the presence of water.

Physicochemical and Computed Data

The following tables summarize the key physical, chemical, and computed properties of this compound to provide a comprehensive overview for its use in research and development.

| Property | Value | Reference |

| Molecular Formula | C₄H₇BN₂O₂ | [7] |

| Molecular Weight | 125.92 g/mol | [7] |

| CAS Number | 720702-41-0 | [7] |

| Appearance | White to light yellow powder | [8] |

| Melting Point | >350 °C | [9] |

| Boiling Point | 323 °C at 760 mmHg (Predicted) | [9] |

| Purity | ≥95% | [8] |

| Storage Conditions | -20°C, sealed, away from moisture | [8] |

| Computed Property (Lipinski's Rule of Five) | Value | Rule of Five Guideline | Status | Reference |

| Molecular Weight | 125.92 | ≤ 500 Da | Pass | [7] |

| LogP (octanol-water partition coefficient) | -1.9001 | ≤ 5 | Pass | [8] |

| Hydrogen Bond Donors | 2 | ≤ 5 | Pass | [8] |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Pass | [8] |

The Boronic Acid - Anhydride Equilibrium

Boronic acids readily undergo dehydration to form cyclic trimetric anhydrides known as boroxines. In the case of this compound, this equilibrium lies between the monomeric acid and tris(1-methyl-1H-pyrazol-5-yl)boroxine.

Caption: Equilibrium between the boronic acid monomer and its boroxine anhydride.

This dehydration is a reversible process, and the presence of water will shift the equilibrium back towards the boronic acid. For synthetic applications, particularly in anhydrous conditions, the boroxine may be the predominant species. The reactivity of the boroxine in Suzuki-Miyaura coupling can be comparable to or even greater than the boronic acid, as the boroxine can act as a water scavenger.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for distinguishing between the boronic acid and its boroxine form.

-

¹H and ¹³C NMR: The proton and carbon environments of the pyrazole ring will show subtle differences between the monomer and the trimer.

-

¹¹B NMR: This technique is particularly informative. Trivalent boron in boronic acids typically resonates around δ 30 ppm (relative to BF₃·OEt₂). The formation of the boroxine ring often leads to a downfield shift to approximately δ 33 ppm. The ¹¹B NMR signal for boroxines is also often broader than that of the corresponding boronic acid.[10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the lithiation of 1-methylpyrazole followed by quenching with a borate ester.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol: [2]

-

Dissolve 1-methylpyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, ~1.3 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1.5 hours.

-

Add triisopropyl borate (4.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to 0 °C and stir overnight.

-

Quench the reaction by adjusting the pH to ~6 with 1 N hydrochloric acid (HCl).

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

The product can be isolated by filtration of the resulting solid.

Expected Yield: This procedure has been reported to yield the product in high purity and quantity.[2]

Suzuki-Miyaura Cross-Coupling in the Synthesis of a PORCN Inhibitor Precursor

This compound is a key building block for the synthesis of the Porcupine inhibitor LGK974. A crucial step is the Suzuki-Miyaura coupling with a halogenated pyrimidine derivative.

Workflow for Suzuki-Miyaura Coupling:

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms and Inhibition of Porcupine-Mediated Wnt Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C4H7BN2O2 | CID 11182610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic and Synthetic Profile of (1-methyl-1H-pyrazol-5-yl)boronic acid

This document provides a comprehensive overview of the synthesis and expected spectroscopic characteristics of (1-methyl-1H-pyrazol-5-yl)boronic acid, a valuable reagent in medicinal chemistry and drug development. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Synthesis

A general and effective method for the synthesis of this compound has been reported, proceeding via a lithiation-boronation sequence.[1]

Experimental Protocol:

-

Dissolution and Cooling: 1-methylpyrazole (0.3 mol, 25 mL) is dissolved in 500 mL of tetrahydrofuran (THF). This solution is then cooled to -78°C using a dry ice/isopropanol bath.[1]

-

Lithiation: Once the solution temperature has stabilized at -78°C, n-butyllithium (n-BuLi) (0.40 mol, 140 mL) is added dropwise via a cannula. The reaction mixture is then stirred for 1.5 hours at -78°C.[1]

-

Boronation: Following the lithiation, triisopropyl borate (1.2 mol, 280 mL) is introduced to the reaction via a cannula. The mixture is then allowed to gradually warm to 0°C and is stirred overnight.[1]

-

Work-up and Isolation: The reaction is quenched by adjusting the pH to 6 with 1 N hydrochloric acid (HCl). The THF is subsequently removed under reduced pressure. The remaining aqueous phase is extracted with ethyl acetate (2 x 100 mL). The final product is collected by filtration as a solid.[1]

Spectroscopic Data

While specific, experimentally-derived spectroscopic data for this compound is not extensively available in the public domain, the following tables summarize the expected data based on the compound's structure and analysis of similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | d | 1H | Pyrazole H-3 |

| ~6.3 - 6.4 | d | 1H | Pyrazole H-4 |

| ~3.8 - 3.9 | s | 3H | N-CH₃ |

| ~5.0 - 6.0 (broad) | s | 2H | B(OH)₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~142 - 143 | Pyrazole C-3 |

| ~110 - 111 | Pyrazole C-4 |

| ~145 - 146 (broad) | Pyrazole C-5 (C-B) |

| ~35 - 36 | N-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Broad, Strong | O-H stretch (B-OH) |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600 - 1450 | Medium | C=C, C=N stretch |

| ~1380 - 1310 | Strong | B-O stretch |

| ~1200 - 1000 | Strong | B-OH bend |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Value | Ion Type |

| 126.06 | [M+H]⁺ |

| 108.05 | [M-H₂O+H]⁺ |

Methodologies for Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data for boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Boronic acids can sometimes be challenging to analyze by NMR due to oligomerization.[2] In such cases, conversion to the diethanolamine adduct or the methyl ester can yield clearer spectra.[2]

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used to acquire ¹H and ¹³C spectra.[3] For boron-containing compounds, ¹¹B NMR can also be a valuable tool to probe the electronic environment of the boron atom.[4][5]

-

Data Acquisition: Standard pulse sequences are typically sufficient. For ¹³C NMR, a greater number of scans may be required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.[6]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically plotted as transmittance versus wavenumber.[7]

Mass Spectrometry (MS):

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration.

-

Instrumentation: Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.[8][9]

-

Data Acquisition: The analysis can be performed in either positive or negative ion mode. Boronic acids can sometimes form dehydration products or boroxine trimers, which may complicate the spectra.[10]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 [chemicalbook.com]

- 2. reddit.com [reddit.com]

- 3. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids [mdpi.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dl.asminternational.org [dl.asminternational.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Potential Biological Activity of Methyl-Pyrazole Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-pyrazole boronic acids are emerging as a significant class of compounds in medicinal chemistry and drug discovery. The incorporation of a methyl group onto the pyrazole ring, combined with the versatile reactivity of the boronic acid moiety, offers a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of methyl-pyrazole boronic acids, with a focus on their potential as anticancer, antibacterial, and anti-inflammatory agents. This document details available quantitative bioactivity data, provides in-depth experimental protocols for their evaluation, and visualizes key signaling pathways potentially modulated by these compounds.

Introduction

The pyrazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design. The addition of a methyl group can significantly influence the compound's steric and electronic properties, potentially enhancing its binding affinity and metabolic stability. Boronic acids and their derivatives are renowned for their ability to form reversible covalent bonds with diols and act as key intermediates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry.[1] The combination of these three components—a methyl group, a pyrazole ring, and a boronic acid—creates a class of molecules with significant potential for diverse biological activities. This guide will explore the current state of research into these promising compounds.

Potential Biological Activities and Quantitative Data

While research into the direct biological activity of methyl-pyrazole boronic acids is still in its early stages, studies on related pyrazole derivatives provide strong evidence for their potential in several therapeutic areas. The primary role of methyl-pyrazole boronic acids to date has been as crucial building blocks in the synthesis of more complex, biologically active molecules. However, the intrinsic bioactivity of the methyl-pyrazole boronic acid scaffold itself is an area of growing interest.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity. For instance, various substituted pyrazole compounds have shown significant cytotoxicity against a range of human cancer cell lines.

Table 1: Cytotoxicity of Methyl-Pyrazole Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) | Reference |

| 3-MPA-001 | MCF-7 (Breast) | MTT | 48 | 15.2 | [2] |

| 3-MPA-001 | A549 (Lung) | SRB | 48 | 22.5 | [2] |

| 3-MPA-002 | MCF-7 (Breast) | MTT | 48 | 8.7 | [2] |

| 3-MPA-002 | A549 (Lung) | SRB | 48 | 12.1 | [2] |

| Pyrazole Analogue 5b | K562 (Leukemia) | MTT | Not Specified | 0.021 | [3] |

| Pyrazole Analogue 5b | MCF-7 (Breast) | MTT | Not Specified | 1.7 | [3] |

| Pyrazole Analogue 5b | A549 (Lung) | MTT | Not Specified | 0.69 | [3] |

| Pyrazole Analogue 5e | K562 (Leukemia) | MTT | Not Specified | < ABT-751 | [3] |

| Pyrazole Analogue 5e | MCF-7 (Breast) | MTT | Not Specified | < ABT-751 | [3] |

| Pyrazole Analogue 5e | A549 (Lung) | MTT | Not Specified | < ABT-751 | [3] |

Note: The compounds listed are methyl-pyrazole derivatives, not necessarily methyl-pyrazole boronic acids, as specific data for the latter is limited. This table illustrates the potential of the core scaffold.

Antibacterial Activity

The pyrazole scaffold is also a key component of many antibacterial agents. The data below showcases the minimum inhibitory concentrations (MIC) of various pyrazole derivatives against pathogenic bacteria.

Table 2: Antibacterial Activity of Pyrazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrazole-ciprofloxacin hybrid 7b | M. tuberculosis H37Ra | 0.5 | [4] |

| Pyrazole-ciprofloxacin hybrid 7d | M. tuberculosis H37Ra | 0.5 | [4] |

| Pyrazole derivative 3 | E. coli | 0.25 | [5] |

| Pyrazole derivative 4 | S. epidermidis | 0.25 | [5] |

| Pyrazole derivative 2 | A. niger | 1 | [5] |

Note: This data is for pyrazole derivatives to indicate the potential of the scaffold. Specific MIC values for methyl-pyrazole boronic acids are not yet widely reported.

Anti-inflammatory Activity

Pyrazole derivatives, most notably the COX-2 inhibitor Celecoxib, have well-established anti-inflammatory properties. The following table presents the half-maximal inhibitory concentration (IC50) values of pyrazole analogues against cyclooxygenase enzymes.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazole analogue 302 | COX-2 | 0.26 | 192.3 | [6] |

| Celecoxib (Reference) | COX-2 | 0.28 | 178.57 | [6] |

| Substituted Pyrazole 7b | % Inhibition of Paw Edema | 76.25% | Not Applicable | [7] |

Note: This data highlights the anti-inflammatory potential of the pyrazole scaffold.

Key Signaling Pathways

While the direct targets of methyl-pyrazole boronic acids are still under investigation, research on related pyrazole compounds suggests potential modulation of key signaling pathways involved in cancer and inflammation. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cellular responses to stress and in the production of pro-inflammatory cytokines.

Caption: Potential inhibition of the p38 MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of methyl-pyrazole boronic acids.

Synthesis of Methyl-Pyrazole Boronic Acid Pinacol Esters

The pinacol ester form of boronic acids is often used due to its stability and ease of handling in subsequent reactions.

Protocol: Synthesis of 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester

Materials:

-

N-methyl-3-aminopyrazole

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Potassium iodide

-

Tetrahydrofuran (THF), anhydrous

-

Isopropoxyboronic acid pinacol ester

-

n-Butyllithium (n-BuLi)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Argon or Nitrogen gas

Procedure:

-

Diazotization and Iodination:

-

Dissolve N-methyl-3-aminopyrazole in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature.

-

After stirring, add this reaction mixture to an aqueous solution of potassium iodide.

-

Allow the reaction to proceed to completion, then extract the product, 3-iodo-1-methyl-1H-pyrazole, with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium chloride, dry, and concentrate to obtain the crude product. Purify by flash column chromatography.

-

-

Borylation:

-

Dissolve the purified 3-iodo-1-methyl-1H-pyrazole and isopropoxyboronic acid pinacol ester in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to between -65 °C and -50 °C.

-

Slowly add n-BuLi dropwise, maintaining the low temperature.

-

Stir the reaction mixture at this temperature for 2 hours.

-

Quench the reaction by adding a 1M aqueous hydrochloric acid solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with saturated aqueous sodium chloride, dry, and concentrate to yield 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.

-

Caption: Synthesis workflow for a methyl-pyrazole boronic acid.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of methyl-pyrazole boronic acids on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Methyl-pyrazole boronic acid derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37 °C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the methyl-pyrazole boronic acid derivatives in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37 °C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of methyl-pyrazole boronic acids against various bacterial strains.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Methyl-pyrazole boronic acid derivatives (dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Incubator

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the methyl-pyrazole boronic acid derivative.

-

Perform serial two-fold dilutions of the compound in CAMHB directly in the wells of a 96-well plate.

-

-

Inoculation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the standardized bacterial suspension to each well containing the compound dilutions.

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at 35-37 °C for 16-20 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

-

Conclusion and Future Directions

Methyl-pyrazole boronic acids represent a promising and versatile scaffold for the development of novel therapeutic agents. While their primary application has been as synthetic intermediates, the inherent biological potential of these molecules is an area ripe for further exploration. The data on related pyrazole derivatives strongly suggests that methyl-pyrazole boronic acids could possess significant anticancer, antibacterial, and anti-inflammatory properties.

Future research should focus on synthesizing and screening a broader library of methyl-pyrazole boronic acid derivatives to establish a clear structure-activity relationship. Detailed mechanistic studies are required to identify the direct molecular targets and elucidate the specific signaling pathways modulated by these compounds. The development of more targeted and potent methyl-pyrazole boronic acid-based drugs holds considerable promise for addressing unmet needs in various disease areas.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. TOGELQRIS | Situs Toto Togel 4D Online Resmi & Bandar Slot Gacor Online Terbesar Di Indonesia [medicaljournalshouse.com]

The Pivotal Role of (1-Methyl-1H-pyrazol-5-yl)boronic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-1H-pyrazol-5-yl)boronic acid has emerged as a critical building block in medicinal chemistry, primarily owing to its utility in the synthesis of a diverse array of biologically active compounds. Its stable, yet reactive nature makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted kinase inhibitors for various signaling pathways implicated in cancer and inflammatory diseases. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to serve as a valuable resource for professionals in the field of drug discovery and development.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its successful application in drug design. This compound, a key derivative, provides a versatile handle for the facile introduction of the 1-methylpyrazole moiety into complex molecular architectures. This is predominantly achieved through the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds. The resulting pyrazole-containing compounds have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders.

This guide will delve into the synthesis of this compound, its physicochemical properties, and its application in the synthesis of potent kinase inhibitors targeting key signaling pathways such as p38 MAPK, ALK, JNK, and VEGFR-2.

Physicochemical Properties and Synthesis

This compound is a stable, solid compound that is amenable to a variety of reaction conditions. Its key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₇BN₂O₂ |

| Molecular Weight | 125.92 g/mol |

| CAS Number | 720702-41-0 |

| Appearance | Off-white to yellow solid |

| Melting Point | >350 °C |

Synthesis of this compound

A common method for the synthesis of this compound involves the lithiation of 1-methylpyrazole followed by quenching with a borate ester and subsequent hydrolysis.

Experimental Protocol: Synthesis of this compound

-

Materials: 1-methylpyrazole, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, triisopropyl borate, hydrochloric acid (HCl), ethyl acetate (EtOAc).

-

Procedure:

-

Dissolve 1-methylpyrazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or silica gel chromatography to afford this compound as a solid.

-

Role in the Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling

The primary application of this compound in medicinal chemistry is as a coupling partner in the Suzuki-Miyaura reaction to synthesize kinase inhibitors. This palladium-catalyzed cross-coupling reaction allows for the efficient formation of a C-C bond between the pyrazole ring and an aryl or heteroaryl halide, a common scaffold in kinase inhibitor design.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with 4-Bromopyridine

-

Materials: this compound, 4-bromopyridine hydrochloride, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, deionized water, microwave synthesis vial.

-

Procedure:

-

In a microwave synthesis vial, combine this compound (1.2 eq), 4-bromopyridine hydrochloride (1.0 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Add 1,4-dioxane and deionized water in a 4:1 ratio to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 120 °C for 30 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 4-(1-methyl-1H-pyrazol-5-yl)pyridine.

-

Applications in Targeting Key Signaling Pathways

Derivatives synthesized from this compound have shown inhibitory activity against several key kinases involved in disease-relevant signaling pathways.

p38 MAP Kinase Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Overactivation of this pathway is implicated in inflammatory diseases and cancer. Pyrazole-based compounds have been developed as potent p38 MAPK inhibitors.

| Compound Scaffold | Target | IC₅₀ | Reference |

| Pyrazole-pyridine | p38α MAPK | 7 nM | [1] |

| Diaryl pyrazole | p38α MAPK | 16 nM |

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth of several cancers, including non-small cell lung cancer. The 1-methylpyrazole moiety is a key feature in some potent ALK inhibitors.

| Compound Scaffold | Target | Cellular IC₅₀ | Reference |

| Pyrazole-based | ALK | 37 nM (Crizotinib) |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-cancer strategy. Pyrazole-containing compounds have been developed as potent VEGFR-2 inhibitors.

| Compound Scaffold | Target | IC₅₀ | Reference |

| Pyrazole-based | VEGFR-2 | 8.93 nM | |

| Pyrazole-based | VEGFR-2 | 30 nM (Sorafenib) |